3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bromination of Pyrrolo[1, 2-A]Pyrazine
Paudler and Dunham (1965) discussed the bromination of pyrrolo[1, 2-a]pyrazine, leading to derivatives like 1,3-dibromo and 1-bromo. These findings align with predictions based on frontier-electron density calculations, contributing to our understanding of the chemical behavior of related compounds (Paudler & Dunham, 1965).
Synthesis of New Polyheterocyclic Ring Systems
Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) utilized a similar compound, 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, as a precursor to create new polyheterocyclic ring systems. This work contributes to the development of novel compounds with potential applications in various fields (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Efficient Synthesis Techniques
Nechayev et al. (2013) described an efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, showing the adaptability of this method for creating various N6-substituted analogs. This research highlights advancements in synthesis techniques for similar compounds (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).
Synthesis of Sulfonamides
Ikaunieks, Björkling, and Loža (2015) developed methods for preparing sulfonamide-based compounds using pyrrolo[3,4-c]pyridines. Their work provides insights into the chemical properties and potential applications of these substances in various domains (Ikaunieks, Björkling, & Loža, 2015).
Palladium-Catalyzed Reactions
Ames and Bull (1982) explored the use of palladium compounds in catalyzing reactions with 3-halogenocinnolines, leading to the formation of pyrrolo[3,2-c]cinnolines. This study adds to the knowledge of catalytic processes involving similar heterocyclic compounds (Ames & Bull, 1982).
Mechanism of Action
Target of Action
The primary target of 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs disrupts this process, thereby inhibiting the signaling pathway .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes, and their disruption can inhibit cell proliferation and migration, among other effects .
Pharmacokinetics
The compound’s molecular weight of 21106 suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is shipped at room temperature in the continental US , suggesting it may be stable under these conditions.
Properties
IUPAC Name |
3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-10-3-6-7(9)4-11-8(5)6/h2-4,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMJXOXACYHNEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1NC=C2Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646762 |
Source
|
Record name | 3-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-40-1 |
Source
|
Record name | 3-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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